molecular formula C13H16O3 B8497720 Ethyl 4-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate CAS No. 61074-58-6

Ethyl 4-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate

Cat. No.: B8497720
CAS No.: 61074-58-6
M. Wt: 220.26 g/mol
InChI Key: ZRGRIBIALZXOIN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

61074-58-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 4-hydroxy-3-(2-methylprop-2-enyl)benzoate

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)10-5-6-12(14)11(8-10)7-9(2)3/h5-6,8,14H,2,4,7H2,1,3H3

InChI Key

ZRGRIBIALZXOIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)CC(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-hydroxybenzoate (50.0 g), methallyl chloride (32.6 g), and potassium carbonate (45.6 g) were refluxed in acetone (150 ml) with stirring for 40 hours. The reaction mixture was filtered and the filtrate was concentrated under a vacuum. The residue, with toluene (150 ml) added thereto, was washed with 2% sodium hydroxide solution and water successively. After being dried over sodium sulfate anhydride, the solution was concentrated under a vacuum. The resulting oily material was dissolved in N,N-dimethylaniline (80 ml) and refluxed with stirring for about 10 hours. The reaction mixture was acidified with concentrated hydrochloric acid while being cooled with ice and then extracted with toluene. The extract was further extracted with 10% aqueous sodium hydroxide solution. The resulting water layer was acidified with concentrated hydrochloric acid and then extracted with toluene. The extract was washed with water, dried over sodium sulfate anhydride, and then concentrated under a vacuum, thereby yielding 59.2 g of the aimed compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-hydroxybenzoate (50.0 g), methallyl chloride (32.6 g) and potassium carbonate (45.6 g) were refluxed with heating in acetone (150 ml) for 40 hours. The reaction mixture was filtrated and the filtrate was concentrated under a vacuum. The residue, after toluene (150 ml) was added thereto, was washed with 2% sodium hydroxide aqueous solution and water successively. The extract was dried over sodium sulfate anhydride and then concentrated under a vacuum, thereby yielding an oily compound. This compound was dissolved in N,N-dimethylaniline (80 ml) and refluxed with heating for about 10 hours. While being cooled with ice, the reaction mixture was acidified with concentrated hydrochloric acid and then extracted with toluene. The extract was extracted with 10% sodium hydroxide aqueous solution. The water layer was acidified with concentrated hydrochloric acid and then extracted with toluene. The extract was washed with water, dried over sodium sulfate anhydride and then concentrated under a vacuum, thereby yielding 59.2 g of ethyl 4-hydroxy-3-methallylbenzoate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-(2-methylprop-2-enyloxy)benzoic acid ethyl ester (15 g) and 1-methyl-2-pyrrolidinone (150 mL) is heated at reflux for nine hours. The reaction mixture is cooled to room temperature and made basic (pH ˜10) by using aqueous sodium hydroxide solution. The aqueous layer is washed with toluene (2×20 mL) and then made acidic (pH ˜2) with 2N HCl. The aqueous layer is extracted with ethyl acetate (3×20 mL). Combined organic layers are washed with brine (1×15 mL) and dried over sodium sulphate. Removal of solvent gives a dark brown liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate, 80:20) to give 4-hydroxy-3-(2-methylprop-2-enyl)benzoic acid ethyl ester.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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